molecular formula C12H12O B11916071 1-Methylnaphthalene-6-methanol

1-Methylnaphthalene-6-methanol

Cat. No.: B11916071
M. Wt: 172.22 g/mol
InChI Key: GDLYTKBUGBUVSN-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-6-methanol (C₁₂H₁₂O) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methyl group at position 1 and a hydroxymethyl (-CH₂OH) group at position 5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(5-methylnaphthalen-2-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-7,13H,8H2,1H3

InChI Key

GDLYTKBUGBUVSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)CO

Origin of Product

United States

Preparation Methods

Catalytic System and Reaction Parameters

Activated alumina catalysts, such as CATAPAL® alumina, provide acidic sites that facilitate methyl group transfer from methanol to naphthalene. Key parameters include:

  • Molar ratio : Methanol-to-naphthalene ratios of 0.5–6.0 (preferably 1–4) optimize conversion.

  • Space velocity : Liquid hourly space velocities (LHSV) of 0.1–20 mL/(mL·h) balance residence time and throughput.

  • Pressure : Elevated pressures (10–40 atm) enhance vapor-phase contact and suppress side reactions.

Table 1: Representative Alkylation Conditions and Outcomes

Temperature (°C)Pressure (atm)Methanol:Naphthalene1-Methylnaphthalene Selectivity (%)2-Methylnaphthalene Selectivity (%)
45027.22:159.232.7
59927.22:124.649.7
60027.24:115.459.2

Integrated Process Design

Combining alkylation and functionalization steps into a continuous process could improve efficiency. A proposed workflow includes:

  • Vapor-phase alkylation : Produce 1-methylnaphthalene via methanol methylation at 450°C and 27.2 atm.

  • Liquid-phase functionalization : Oxidize the 6-position using H2O2 or O3 in acetic acid, catalyzed by Mn(OAc)3.

Table 2: Hypothetical Functionalization Conditions

StepReagents/CatalystsTemperature (°C)Time (h)Yield (%)
ChloromethylationHCHO, HCl, ZnCl280665*
HydrolysisNaOH (10%), H2O100285*
Directed metallationLDA, HCHO-78150*

*Theoretical yields based on analogous reactions.

Challenges and Optimization Opportunities

  • Regioselectivity : The 6-position’s steric and electronic environment complicates direct substitution. Computational modeling (e.g., DFT) could identify catalysts that favor 6-position activation.

  • Byproduct formation : Polyalkylated naphthalenes and oxidation byproducts (e.g., ketones) require separation via fractional distillation or chromatography.

  • Catalyst deactivation : Activated alumina loses activity due to coking; periodic regeneration at 500°C in air restores performance .

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-6-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 1-methylnaphthalene.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride, sulfuric acid for sulfonation.

Major Products:

    Oxidation: 1-Methylnaphthalene-6-carboxylic acid.

    Reduction: 1-Methylnaphthalene.

    Substitution: 1-Bromo-6-methylnaphthalene, 1-Sulfonic acid-6-methylnaphthalene.

Scientific Research Applications

Fuel Additives

1-Methylnaphthalene-6-methanol is utilized as a fuel additive due to its ability to enhance combustion efficiency and reduce emissions. Its properties help in improving the performance of fuels, making it a valuable component in the energy sector.

Plasticizers

In the manufacturing of polyvinyl chloride (PVC), this compound serves as a plasticizer. This application is crucial for improving the flexibility and durability of PVC products, which are widely used in construction and consumer goods.

Intermediate for Chemical Synthesis

The compound acts as an intermediate in the production of rubber additives and fungicides. Its role in synthesizing these materials underscores its importance in agricultural and industrial applications .

Organic Synthesis

In organic chemistry, this compound is employed as a solvent and reagent for various chemical reactions. Its unique structure allows it to participate in reactions that lead to the formation of complex organic molecules, making it an essential compound in synthetic organic chemistry .

Environmental Studies

Research has highlighted the utility of this compound in environmental studies, particularly concerning its behavior in bioremediation processes. Studies have shown that compounds derived from methanol can influence microbial activity in contaminated environments, aiding in the degradation of pollutants .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Fuel AdditivesEnhances combustion efficiencyReduces emissions
PlasticizersImproves flexibility and durability of PVCWidely used in construction and consumer goods
Chemical SynthesisActs as an intermediate for rubber additives and fungicidesEssential for agricultural applications
Organic SynthesisServes as a solvent and reagent for chemical reactionsFacilitates complex organic molecule formation
Environmental StudiesInfluences microbial activity in bioremediation processesAids in pollutant degradation

Case Study 1: Use as Fuel Additive

A study conducted on various fuel blends incorporating this compound demonstrated improved combustion characteristics compared to traditional fuels. The results indicated a significant reduction in particulate matter emissions, highlighting its potential for cleaner fuel formulations.

Case Study 2: Bioremediation Potential

Research investigating the bioremediation capabilities of methanol extracts from lignite revealed that this compound could enhance microbial degradation rates of hydrocarbons in contaminated soils. This finding supports its application in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 1-Methylnaphthalene-6-methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Physical and Chemical Properties

Property This compound (Inferred) 1-Chloro-6-(chloromethyl)naphthalene (6-Bromonaphthalen-2-yl)methanol 1-Methylnaphthalene
Molecular Weight (g/mol) 172.23 211.09 253.10 142.20
Solubility Moderate in polar solvents (e.g., ethanol) Low in water; soluble in hydrocarbons Low in water; soluble in DMSO Insoluble in water
Boiling Point (°C) ~300 (estimated) 320–330 Not reported 245
Reactivity Hydroxyl group: esterification, oxidation Halogenated: nucleophilic substitution Bromine: Suzuki coupling Inert: combustion

Toxicological Profile

While direct data on this compound are lacking, insights can be drawn from methylnaphthalenes and hydroxylated PAHs:

  • 1-Methylnaphthalene : Classified as a low-toxicity compound, but prolonged inhalation in rodents causes respiratory irritation and hepatic enzyme induction .
  • Halogenated Derivatives : Compounds like 1-Chloro-6-(chloromethyl)naphthalene exhibit higher ecotoxicity due to persistent halogen bonds and bioaccumulation risks .

Biological Activity

1-Methylnaphthalene-6-methanol (C₁₃H₁₂O) is a polycyclic aromatic compound with significant biological activity. It is derived from 1-methylnaphthalene, featuring a hydroxymethyl group at the sixth position, which alters its chemical properties and biological interactions compared to other methylnaphthalenes. This article discusses its biological activity, potential applications, and relevant research findings.

Biological Activity

This compound exhibits various biological activities, including potential carcinogenic effects, anti-inflammatory properties, and interactions with cellular pathways.

Carcinogenic Potential

Research indicates that compounds in the polycyclic aromatic hydrocarbon (PAH) family, including this compound, may exhibit carcinogenic potential. PAHs are known for their ability to form DNA adducts, leading to mutations and cancer development.

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. The presence of the hydroxymethyl group enhances its ability to scavenge free radicals.

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Carcinogenic PotentialInduces DNA adduct formation
Antioxidant ActivityScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Case Studies

Case Study 1: Methanol Exposure
A case study involving methanol poisoning highlighted the importance of understanding the toxicity of related compounds. Patients exhibited severe metabolic acidosis and visual impairment after exposure to methanol-containing products. This underscores the need for careful handling of methanol derivatives like this compound due to their potential health risks .

Case Study 2: Occupational Exposure
Another report detailed a case of acute methanol poisoning in a worker exposed to high levels of methanol in a fireworks factory. The patient presented with neurological symptoms and required intensive care management. This case emphasizes the need for safety protocols when working with methanol derivatives in industrial settings .

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors involved in inflammatory responses.

These mechanisms suggest potential therapeutic applications in treating cancers and inflammatory diseases.

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